molecular formula C20H18N2O B12692236 Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- CAS No. 73384-90-4

Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-

Cat. No.: B12692236
CAS No.: 73384-90-4
M. Wt: 302.4 g/mol
InChI Key: QKCZZGDBRCQANB-UHFFFAOYSA-N
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Description

N-(p-Hydroxybenzal)-4,4’-methylenedianiline is an organic compound that features a benzaldehyde group substituted with a hydroxy group at the para position and linked to a methylenedianiline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(p-Hydroxybenzal)-4,4’-methylenedianiline can be synthesized through a condensation reaction between p-hydroxybenzaldehyde and 4,4’-methylenedianiline. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the synthesis of N-(p-Hydroxybenzal)-4,4’-methylenedianiline can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(p-Hydroxybenzal)-4,4’-methylenedianiline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N-(p-Hydroxybenzal)-4,4’-methylenedianiline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(p-Hydroxybenzal)-4,4’-methylenedianiline involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the imine bond can interact with nucleophiles. These interactions can modulate biological activities and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    p-Hydroxybenzaldehyde: Shares the hydroxybenzaldehyde moiety but lacks the methylenedianiline group.

    4,4’-Methylenedianiline: Contains the methylenedianiline moiety but lacks the hydroxybenzaldehyde group.

    N-(p-Hydroxybenzyl)-4,4’-methylenedianiline: Similar structure but with a benzyl group instead of a benzal group.

Uniqueness

N-(p-Hydroxybenzal)-4,4’-methylenedianiline is unique due to the presence of both the hydroxybenzaldehyde and methylenedianiline moieties, which confer distinct chemical and biological properties

Properties

CAS No.

73384-90-4

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4-[[4-[(4-aminophenyl)methyl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H18N2O/c21-18-7-1-15(2-8-18)13-16-3-9-19(10-4-16)22-14-17-5-11-20(23)12-6-17/h1-12,14,23H,13,21H2

InChI Key

QKCZZGDBRCQANB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)N

Origin of Product

United States

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